molecular formula CaMoO4<br>C4H5F3O2 B092507 Methyl 3,3,3-trifluoropropionate CAS No. 18830-44-9

Methyl 3,3,3-trifluoropropionate

Cat. No. B092507
CAS RN: 18830-44-9
M. Wt: 142.08 g/mol
InChI Key: PMGBATZKLCISOD-UHFFFAOYSA-N
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Description

“Methyl 3,3,3-trifluoropyruvate” is an alkyl 3,3,3-trifluoropyruvate that can be synthesized using hexafluoropropene-1,2-oxide (HFPO) as a starting material . It reacts with aromatic amines, benzylic manoamines, and diamines to form the corresponding hemiaminals .


Synthesis Analysis

The synthesis of “Methyl 3,3,3-trifluoropropionate” involves using hexafluoropropene-1,2-oxide (HFPO) as a starting material . It reacts with aromatic amines, benzylic manoamines, and diamines to form the corresponding hemiaminals . A detailed study on the kinetics of polymerization with different molar ratios of promoter to initiator ([P]/ [I]) revealed that the yield of linear polymers was the highest when [P]/ [I] = 2.0 for all the promoters .


Molecular Structure Analysis

The molecular formula of “Methyl 3,3,3-trifluoropropionate” is C4H5F3O2, and its molecular weight is 142.08 .


Chemical Reactions Analysis

“Methyl 3,3,3-trifluoropropionate” reacts with aromatic amines, benzylic manoamines, and diamines to form the corresponding hemiaminals . It’s also involved in the polymerization process .


Physical And Chemical Properties Analysis

“Methyl 3,3,3-trifluoropropionate” is a liquid at 20°C . It has a boiling point of 96°C and a flash point of -2°C . The specific gravity is 1.29, and the refractive index is 1.33 .

Scientific Research Applications

Medicinal Chemistry

Overview

Methyl 3,3,3-trifluoropropionate serves as a building block in medicinal chemistry, contributing to the synthesis of pharmaceutical compounds.

Application Summary

Scientists utilize this compound to introduce trifluoropropionate moieties into drug candidates. The trifluoropropionate group can enhance drug stability, lipophilicity, and metabolic properties.

Experimental Procedures

Results and Quantitative Data

These are just two of the applications; Methyl 3,3,3-trifluoropropionate also finds use in materials science, organic synthesis, and more. Its versatility makes it a valuable tool for researchers across various scientific fields . Remember to consult the relevant literature for detailed experimental procedures and specific quantitative data.

Safety And Hazards

“Methyl 3,3,3-trifluoropropionate” is highly flammable and can cause skin and eye irritation . It’s recommended to store it under inert gas in a well-ventilated place and keep it cool . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

methyl 3,3,3-trifluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2/c1-9-3(8)2-4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGBATZKLCISOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382062
Record name Methyl 3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3,3-trifluoropropionate

CAS RN

18830-44-9
Record name Methyl 3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,3,3-trifluoropropanoate
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Synthesis routes and methods I

Procedure details

To a solution of 105 g (0.5 mol) of methyl 2-(trifluoromethyl)-3,3,3-trifluoropropionate in 250 ml of water, a solution of 150 g (1.5 mol) of potassium acetate in 500 ml of water was added dropwise and the mixture was refluxed for 5 hours. After separation of the oily layer, extraction was made from the water layer that was left using methylene chloride. The oily layer and extracted fraction were joined and dried. After evaporation of methylene chloride under atmospheric pressure, purification by distillation was performed to give methyl 3,3,3-trifluoropropionate (TFPE) (54.07 g, 76%). Its analysis gave the following data:
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 150 g (1.5 mol) of potassium acetate in 500 ml of water was added dropwise to a solution of 105 g (0.5 mol) of methyl 2-(trifluoromethyl)-3,3,3-trifluoropropionate as above produced in 250 ml of water and the mixture was refluxed for 5 hours. After separation of the oily layer, extraction was made from the water layer that was left with use of methylene chloride and the solution of extracts and separated oily layer were joined and dried. After methylene chloride was removed by evaporation under atmospheric pressure, purification was made by distillation to give methyl 3,3,3-trifluoropropionate (TFPE) (54.07 g, 76%). Its analysis gave the following data:
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
T Komata, S Akiba, K Hosoi, K Ogura - Journal of Fluorine Chemistry, 2008 - Elsevier
A convenient and efficient method for preparing 3,3,3-trifluoropropanoic acid (1) is reported. The starting material is 1-chloro-3,3,3-trifluoropropene (2) that can be easily transformed …
Number of citations: 11 www.sciencedirect.com
T Fuchikami, K Ohishi, I Ojima - The Journal of Organic Chemistry, 1983 - ACS Publications
The hydroesterification and hydrocarboxylation of 3, 3, 3-trifluoropropene (TFP) and pentafluorostyrene (PFS) catalyzed by phosphine-palladium complexes were studied. It was found …
Number of citations: 85 pubs.acs.org
T Doi, RJ Taccori, R Fujii, T Nagashima… - …, 2021 - Wiley Online Library
Non‐flammable and highly concentrated electrolyte solutions were designed using tris(2,2,2‐trifluoroethyl) phosphate (TFEP) as a main solvent toward a radical improvement in the …
M Lecea, A Grassin, L Ferreiro‐Mederos… - European Journal of …, 2013 - Wiley Online Library
Stereoselective synthesis of (E)‐monofluoroalkenes was achieved in one step by condensation of organolithium or Grignard reagents with 3,3,3‐trifluoropropionates. Highly …
Z Cao, M Hashinokuchi, T Doi… - … Society Meeting Abstracts …, 2019 - iopscience.iop.org
A LiNi 0.8 Co 0.1 Mn 0.1 O 2 positive-electrode exhibits a high initial discharge capacity of ca. 200 mAh g -1 by charging up to 4.3 V vs . Li/Li + [1]. However, the cycle performance is …
Number of citations: 1 iopscience.iop.org
S Lepri, F Buonerba, P Maccaroni, L Goracci… - Journal of Fluorine …, 2015 - Elsevier
Diethyl 2-alkyl-2-hydroxymalonates react with DAST almost exclusively at the ester carbonyl giving a mixture of ethyl 2-(ethoxydifluoromethyl)-2-hydroxyalkanoates, 1,1-bis(…
Number of citations: 21 www.sciencedirect.com
Y Ugata, K Yukishita, N Kazahaya… - Chemistry of …, 2023 - ACS Publications
To further improve the energy density and safety of Li-ion batteries (LIBs), multifunctional electrolyte solvents are needed to replace conventional carbonate solvents. In this study, a …
Number of citations: 2 pubs.acs.org
Z Cao, M Haruta, T Doi, M Inaba - Journal of The Electrochemical …, 2020 - iopscience.iop.org
Dilution effects of highly concentrated LiBF 4/dimethylcarbonate (DMC) electrolyte with three kinds of methyl fluoropropionates, methyl 3, 3, 3-trifluoropropionate (CF 3 CH 2 COOCH 3, …
Number of citations: 2 iopscience.iop.org
T Yamazaki, R Kobayashi, T Kitazume… - The Journal of Organic …, 2006 - ACS Publications
The DIBAL reduction of 2-phenylethyl 3,3,3-trifluoro-2-methylpropionate 2 at −78 C afforded the aluminum acetal 3, and this intermediate, on worming up to 0 C, was found to slowly …
Number of citations: 24 pubs.acs.org
L Xia, M Chen, F Wang, H Miao, J Yuan - Journal of Power Sources, 2022 - Elsevier
A strategy of a series of partially fluorinated linear carboxylate esters (FLCEs) employed as a co-solvent to prepare high voltage, nonflammable electrolytes in LiNi 0.5 Mn 1.5 O 4 (LNMO…
Number of citations: 7 www.sciencedirect.com

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